Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 308296-51-7) is a brominated benzofuran derivative with a molecular formula of C₂₄H₁₈BrFO₄ and a molecular weight of 469.3 g/mol . The compound features:
- A bromine atom at position 6 of the benzofuran core.
- A 3-fluorophenylmethoxy group at position 5, introducing steric bulk and electronic modulation.
- A methyl group at position 2 and an ethyl ester at position 2.
Key physicochemical properties include an XLogP3 value of 6.5 (indicating high lipophilicity), a topological polar surface area (TPSA) of 48.7 Ų, and 7 rotatable bonds .
Properties
IUPAC Name |
ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-5-4-6-13(21)7-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSPLSLJGFJLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the benzofuran ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with various biological targets.
Chemical Research: It serves as a model compound for studying the reactivity of benzofuran derivatives.
Mechanism of Action
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Key difference : Replaces the 3-fluorophenyl group with a 4-methylbenzyloxy group and substitutes the 2-methyl with a phenyl group .
Ester Group Modifications
Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Molecular formula : C₁₈H₁₄BrFO₄ (MW: 393.21 g/mol) .
- Key difference : Methyl ester instead of ethyl.
Linker and Functional Group Variations
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Molecular formula : C₂₅H₁₈BrFO₅ (MW: 517.3 g/mol) .
- Key difference : Replaces the benzyloxy group with a 2-(4-fluorophenyl)-2-oxoethoxy linker.
- Impact : The ketone in the linker introduces a polar moiety, lowering lipophilicity (estimated XLogP3 ~5.8) and enabling hydrogen bonding, which may enhance target affinity but reduce blood-brain barrier penetration .
Biological Activity
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈BrF O₄
- Molecular Weight : 392.24 g/mol
- Functional Groups : Benzofuran, carboxylate, methoxy, and bromo substituents.
The presence of these functional groups contributes to its potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against various cancer cells, indicating significant cytotoxicity .
- Antiviral Properties : Some benzofuran derivatives have been reported to inhibit viral replication. For example, certain compounds showed EC₅₀ values against yellow fever virus (YFV) in the low micromolar range, suggesting their potential as antiviral agents .
- Enzyme Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression and viral replication, contributing to their therapeutic potential .
Anticancer Activity
A study investigating the anticancer properties of benzofuran derivatives found that this compound exhibited significant cytotoxic effects on MCF7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, with an IC₅₀ value of approximately 25 μM .
Antiviral Activity
In another study focusing on antiviral activity, a related compound demonstrated effective inhibition of YFV with an EC₅₀ value of 0.5 μM and a selectivity index (SI) greater than 100, indicating a favorable therapeutic window . This suggests that this compound could share similar antiviral properties.
Table 1: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core. Key steps include:
- Core formation : Condensation of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions. For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or cyclization .
- Functionalization : Bromination at the 6-position (e.g., using NBS or Br₂ in DCM) and introduction of the 3-fluorophenylmethoxy group via Williamson ether synthesis .
- Esterification : Ethyl esterification of the carboxylic acid intermediate using ethyl chloride or ethanol under acidic catalysis .
Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on:
- X-ray crystallography : Software like SHELXL refines diffraction data to determine bond lengths, angles, and packing arrangements. For benzofuran derivatives, triclinic or monoclinic crystal systems are common, with typical C–Br and C–O bond lengths of ~1.89 Å and ~1.36 Å, respectively .
- Spectroscopy : H/C NMR identifies substituents (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons from the 3-fluorophenyl group at δ ~7.0–7.5 ppm). MS (ESI or EI) confirms molecular weight .
Q. What safety precautions are necessary when handling this compound?
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95% by area) .
- Melting point : Compare observed values (e.g., 120–125°C) with literature data to detect impurities .
Advanced Questions
Q. How to address low yields in the coupling step of the benzofuran core?
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Use Pd(OAc)₂/XPhos for Suzuki couplings or CuI for Ullmann reactions to improve efficiency .
- Solvent effects : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce byproduct formation .
- Temperature control : Conduct reactions under reflux (e.g., 80°C in methanol) for 2–4 hours, monitored by TLC (hexane:EtOAc = 3:1) .
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions may arise from tautomerism or crystal packing. Mitigation involves:
Q. What strategies are effective for introducing substituents at the 5-position of the benzofuran ring?
Q. How does the crystal packing influence the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
